Chlorotitanium triisopropoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

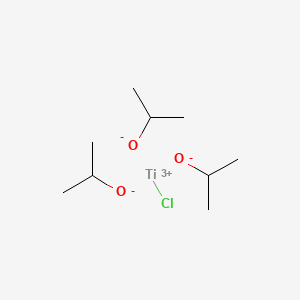

Chlorotitanium triisopropoxide is a useful research compound. Its molecular formula is C9H21ClO3Ti and its molecular weight is 260.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

Chlorotitanium triisopropoxide serves as an effective catalyst in various organic reactions:

- Aldol Reactions : It enhances regio- and stereocontrol in aldol reactions, making it a valuable additive in synthetic organic chemistry. The compound facilitates the formation of aldol products with higher selectivity .

- Reductive Amination : It mediates reductive amination reactions effectively, exemplified by its use in the conversion of 5α-cholestane-3,7-dione to yield aryl aminocholestanes .

Materials Science

This compound is utilized as a precursor in the synthesis of advanced materials:

- Ceramic Production : It is employed in the production of ultralow density ceramic materials, which are critical for applications requiring lightweight and high-strength materials . The compound's ability to form titanium oxides upon thermal treatment contributes to the development of these ceramics.

Case Study 1: Synthesis of Aryl Aminocholestanes

In a study published in Chemical Berichte, this compound was used to facilitate the reductive amination of 5α-cholestane-3,7-dione. The reaction yielded aryl aminocholestanes with excellent diastereomeric ratios (>99:1), demonstrating the compound's effectiveness as a catalyst in complex organic transformations .

Case Study 2: Aldol Reaction Enhancements

Research highlighted in Organic Syntheses showed that this compound significantly improved yields and selectivity in aldol reactions involving various substrates. The study concluded that the compound's unique properties allow for better control over reaction pathways, leading to desired products with minimal byproducts .

常见问题

Basic Research Questions

Q. What are the critical handling and storage protocols for chlorotitanium triisopropoxide to ensure experimental reproducibility?

this compound is highly sensitive to air, moisture, and heat, requiring strict inert-atmosphere techniques (e.g., Schlenk line or glovebox) during handling. Solutions in methylene chloride or hexane (1.0 M) should be stored under anhydrous conditions at low temperatures (<4°C) to prevent decomposition. Always pre-dry solvents (e.g., molecular sieves for methylene chloride) and verify reagent activity via titration or NMR prior to use .

Q. How does this compound compare to titanium tetraisopropoxide in stereoselective C–C bond formation?

Unlike titanium tetraisopropoxide, this compound’s chloride ligand enhances Lewis acidity, enabling stronger substrate coordination. This property improves stereocontrol in reactions like allylic alkylations or Kulinkovich cyclopropanations. For example, in palladium-catalyzed allylic alkylations, it achieves higher enantioselectivity (up to 95% ee) by stabilizing transition states through chloride-mediated chelation .

Q. What synthetic routes are recommended for preparing this compound in academic labs?

The reagent is typically synthesized via controlled reaction of titanium tetrachloride with excess isopropyl alcohol under inert conditions. A stepwise protocol involves adding TiCl₄ to anhydrous isopropanol at −78°C, followed by warming to 25°C and filtration to remove HCl byproducts. Purity (>98%) is confirmed by ¹H NMR (absence of free isopropanol) and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in enantioselective catalysis?

Key parameters include:

- Stoichiometry : A 1.1–1.3 molar ratio of reagent to substrate minimizes side reactions (e.g., oligomerization).

- Temperature : Low temperatures (−20°C to 0°C) enhance stereoselectivity by slowing non-selective pathways.

- Additives : Chiral ligands (e.g., BINOL derivatives) or Lewis bases (e.g., DMAP) modulate coordination geometry. Systematic screening via Design of Experiments (DoE) is advised to balance yield and selectivity .

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?

- NMR Spectroscopy : ¹³C and ²⁹Si NMR can track titanium coordination shifts (e.g., δ 80–100 ppm for Ti–O bonds).

- HRMS : High-resolution mass spectrometry identifies transient species (e.g., titanium enolates in aldol reactions).

- X-ray Crystallography : Single-crystal structures of stabilized adducts (e.g., with crown ethers) reveal mechanistic details .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies in yields or selectivity often arise from variations in:

- Substrate purity : Trace moisture or oxygen deactivates the reagent.

- Solvent effects : Polar aprotic solvents (e.g., THF) vs. non-polar (hexane) alter reaction kinetics.

- Workup protocols : Quenching with aqueous vs. anhydrous methods impacts product stability. Meta-analysis of literature data (e.g., comparing Reetz et al. (1985) vs. Ellman (2002)) and controlled reproducibility studies are critical .

Q. What strategies mitigate side reactions during large-scale syntheses using this compound?

- Slow reagent addition : Prevents exothermic decomposition.

- In situ monitoring : ReactIR or Raman spectroscopy detects intermediates (e.g., titanium-bound enolates).

- Scavengers : Molecular sieves or silica gel traps residual HCl. Pilot studies at 10 mmol scale are recommended before scaling to >100 mmol .

Q. Methodological Considerations

Q. How to design kinetic studies for this compound-mediated reactions?

Use stopped-flow NMR or UV-Vis spectroscopy to measure rate constants under varying temperatures (Arrhenius plots) and concentrations (rate orders). For example, in Kulinkovich reactions, pseudo-first-order kinetics reveal rate-limiting cyclopropanation steps .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states, such as chloride-assisted C–O bond cleavage in ester enolate formations. Software like Gaussian or ORCA paired with molecular dynamics simulations can validate experimental observations .

属性

分子式 |

C9H21ClO3Ti |

|---|---|

分子量 |

260.58 g/mol |

IUPAC 名称 |

chlorotitanium(3+);propan-2-olate |

InChI |

InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 |

InChI 键 |

IFMWVBVPVXRZHE-UHFFFAOYSA-M |

规范 SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].Cl[Ti+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。